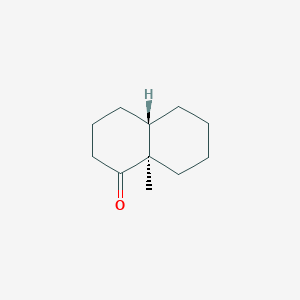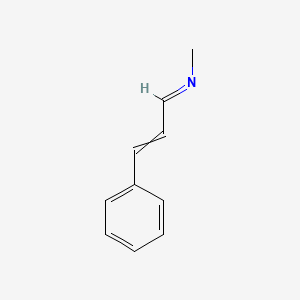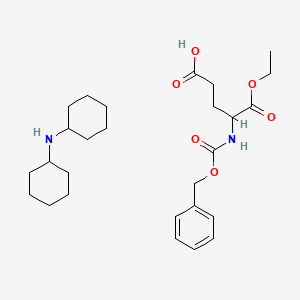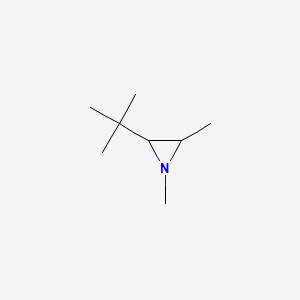
2-tert-Butyl-1,3-dimethylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-1,3-dimethylaziridine is an organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound, with the molecular formula C₈H₁₇N, is characterized by the presence of tert-butyl and dimethyl groups attached to the aziridine ring, which significantly influences its chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,3-dimethylaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with 1,3-dimethylaziridine in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
化学反応の分析
Types of Reactions
2-tert-Butyl-1,3-dimethylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the carbon atoms of the aziridine ring.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Nucleophilic Ring Opening: Produces amines, alcohols, or thiol derivatives depending on the nucleophile used.
Oxidation: Forms oxides or other oxidized derivatives.
Substitution: Results in substituted aziridines or other derivatives.
科学的研究の応用
2-tert-Butyl-1,3-dimethylaziridine has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
作用機序
The mechanism of action of 2-tert-Butyl-1,3-dimethylaziridine involves its high reactivity due to the ring strain of the aziridine ring. The compound can undergo nucleophilic attack, leading to ring opening and the formation of various products. This reactivity is exploited in different chemical reactions and applications .
類似化合物との比較
Similar Compounds
2,2-Dimethylaziridine: Similar in structure but lacks the tert-butyl group, resulting in different reactivity and properties.
2-Cyclohexylaziridine: Contains a cyclohexyl group instead of tert-butyl, leading to variations in chemical behavior.
Uniqueness
2-tert-Butyl-1,3-dimethylaziridine is unique due to the presence of both tert-butyl and dimethyl groups, which significantly influence its reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
特性
CAS番号 |
3203-94-9 |
|---|---|
分子式 |
C8H17N |
分子量 |
127.23 g/mol |
IUPAC名 |
2-tert-butyl-1,3-dimethylaziridine |
InChI |
InChI=1S/C8H17N/c1-6-7(9(6)5)8(2,3)4/h6-7H,1-5H3 |
InChIキー |
TWGPQRUYJQORNA-UHFFFAOYSA-N |
正規SMILES |
CC1C(N1C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


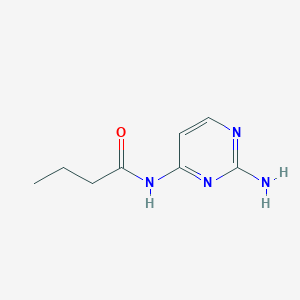
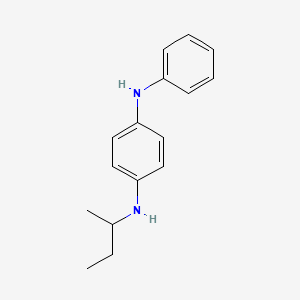
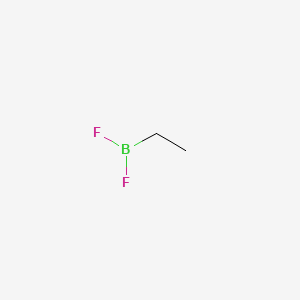
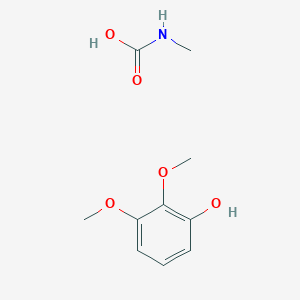


![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B14753145.png)
![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)

